4-(2,5-Dimethylphenyl)-4-oxobutanoic acid

Description

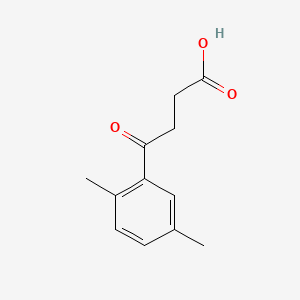

Structure

3D Structure

Properties

IUPAC Name |

4-(2,5-dimethylphenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-8-3-4-9(2)10(7-8)11(13)5-6-12(14)15/h3-4,7H,5-6H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWTZKGVORJIFAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70277444 | |

| Record name | 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70277444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5394-59-2 | |

| Record name | 5394-59-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215276 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5394-59-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2365 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70277444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2,5-DIMETHYLBENZOYL)PROPIONIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(2,5-Dimethylphenyl)-4-oxobutanoic acid synthesis route

An In-depth Technical Guide to the Synthesis of 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid

Abstract

This technical guide provides a comprehensive, research-grade overview of the synthesis of 4-(2,5-dimethylphenyl)-4-oxobutanoic acid, a valuable keto-acid intermediate in fine chemical and pharmaceutical development. The primary focus of this document is the robust and widely utilized Friedel-Crafts acylation of p-xylene with succinic anhydride. We will explore the underlying reaction mechanism, provide a detailed and validated experimental protocol, discuss the critical process parameters, and offer insights into troubleshooting and product characterization. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the synthesis of this compound.

Introduction

4-(2,5-Dimethylphenyl)-4-oxobutanoic acid (Molecular Formula: C₁₂H₁₄O₃) is an organic compound characterized as a crystalline solid with a melting point of approximately 100-104°C.[1] It exhibits solubility in organic solvents like chloroform and dimethylformamide, but is insoluble in water.[1] Its utility lies primarily as a versatile intermediate in organic synthesis, where the keto and carboxylic acid functionalities allow for a wide range of subsequent chemical transformations, making it a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical agents.[1]

The most efficient and industrially relevant method for its preparation is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction provides a direct pathway to form a carbon-carbon bond between the aromatic ring of p-xylene and the acyl group from succinic anhydride.[2] The reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), which is essential for activating the anhydride and driving the reaction to completion.[3][4]

Section 1: The Core Synthesis - Friedel-Crafts Acylation

Reaction Principle & Stoichiometry

The synthesis is achieved through the acylation of p-xylene using succinic anhydride. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the electron-rich p-xylene ring attacks an electrophilic acylium ion generated from succinic anhydride.

Overall Reaction: p-Xylene + Succinic Anhydride --(AlCl₃, Solvent)--> 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid

A critical consideration in this reaction is the stoichiometry of the Lewis acid catalyst. Unlike many catalytic reactions, the Friedel-Crafts acylation requires at least a stoichiometric amount of AlCl₃. This is because the aluminum chloride forms a stable complex with the carbonyl oxygen of the ketone product, rendering it inactive as a catalyst.[4] Therefore, an excess (typically 2.2 to 3.0 molar equivalents) is often employed to ensure the reaction proceeds to completion.[5]

Mechanistic Deep Dive

The mechanism of the Friedel-Crafts acylation of p-xylene with succinic anhydride involves several distinct steps:

-

Generation of the Acylium Ion: The Lewis acid, AlCl₃, coordinates with one of the carbonyl oxygens of succinic anhydride. This polarization weakens the C-O bond, leading to its cleavage and the formation of a highly electrophilic acylium ion. This ion is stabilized by resonance.[6][7]

-

Electrophilic Attack: The nucleophilic π-electron system of the p-xylene ring attacks the electrophilic carbon of the acylium ion. The two methyl groups on the xylene ring are activating and ortho-, para-directing. The attack occurs at the position ortho to one methyl group and meta to the other, which is sterically accessible and electronically favorable.

-

Formation of the Sigma Complex: This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3]

-

Rearomatization: A base (such as AlCl₄⁻, formed in the initial step) abstracts a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring.

-

Product Complexation & Hydrolysis: The resulting ketone product, being a Lewis base, immediately complexes with AlCl₃. This complex is stable under the reaction conditions. An aqueous acidic workup (e.g., with ice and HCl) is required to hydrolyze this complex and liberate the final 4-(2,5-dimethylphenyl)-4-oxobutanoic acid product.[3]

Caption: Reaction mechanism for Friedel-Crafts acylation.

Section 2: Experimental Protocol and Data Management

This section outlines a reliable, step-by-step laboratory procedure for the synthesis.

Detailed Synthesis Protocol

Materials:

-

p-Xylene (C₈H₁₀)

-

Succinic Anhydride (C₄H₄O₃)

-

Anhydrous Aluminum Chloride (AlCl₃), powdered

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Water (H₂O), deionized

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Crushed Ice

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser with a calcium chloride or gas bubbler outlet

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Separatory funnel

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Sources

- 1. chembk.com [chembk.com]

- 2. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Friedel crafts acylation | PPTX [slideshare.net]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

4-(2,5-Dimethylphenyl)-4-oxobutanoic acid chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 4-(2,5-Dimethylphenyl)-4-oxobutanoic Acid

Abstract

This technical guide provides a comprehensive overview of 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid (CAS No: 5394-59-2), a key intermediate in organic synthesis. The document delves into its fundamental physicochemical properties, established synthetic methodologies, characteristic reactivity, and spectroscopic profile. Emphasis is placed on the causality behind experimental choices, particularly in its synthesis via Friedel-Crafts acylation and its subsequent chemical transformations. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this versatile chemical building block.

Introduction and Nomenclature

4-(2,5-Dimethylphenyl)-4-oxobutanoic acid is an organic compound featuring a keto-acid functionality.[1] Structurally, it consists of a butanoic acid chain where the gamma-carbon is part of a ketone, which is, in turn, attached to a 2,5-dimethylphenyl (p-xylyl) group. This unique arrangement of functional groups—an aromatic ketone and a carboxylic acid—makes it a valuable precursor for the synthesis of more complex molecules, particularly in the pharmaceutical and fine chemical industries.[1][2]

IUPAC Name: 4-(2,5-dimethylphenyl)-4-oxobutanoic acid[3] Common Synonyms: 3-(2,5-Dimethylbenzoyl)propionic acid, 4-(2,5-Xylyl)-4-oxobutanoic acid[3] CAS Registry Number: 5394-59-2[3][4][5]

Physicochemical Properties

The compound is typically supplied as a colorless crystalline solid or a white powder.[1][2][6] Its solubility profile, being soluble in organic solvents like chloroform and dimethylformamide but insoluble in water, is consistent with its molecular structure, which contains both a polar carboxylic acid group and a large, nonpolar aromatic moiety.[1][2]

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₄O₃ | [1][3][4] |

| Molecular Weight | 206.24 g/mol | [3][4] |

| Appearance | Colorless crystalline solid / White powder | [1][2] |

| Melting Point | 100-104 °C | [1][2] |

| Solubility | Insoluble in water; Soluble in chloroform, dimethylformamide | [1][2] |

Synthesis and Mechanistic Insights

The most prevalent and industrially relevant method for synthesizing 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid is the Friedel-Crafts acylation .[7] This classic electrophilic aromatic substitution reaction provides a direct and efficient route to forming the crucial carbon-carbon bond between the aromatic ring and the acyl group.

The Friedel-Crafts Acylation Pathway

The reaction involves treating p-xylene (1,4-dimethylbenzene) with succinic anhydride in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[7][8]

Causality of Reagent Choice:

-

p-Xylene: The two methyl groups on the aromatic ring are ortho, para-directing and activating, making the ring highly susceptible to electrophilic attack. The substitution occurs at the position ortho to one methyl group and meta to the other, which is sterically accessible and electronically favored.

-

Succinic Anhydride: As a cyclic anhydride, it is an excellent acylating agent. It is less volatile and corrosive than the corresponding acyl chloride (succinyl chloride), making it safer and easier to handle in industrial settings.[9]

-

Aluminum Chloride (AlCl₃): A powerful Lewis acid is required to coordinate with the anhydride, polarizing it and generating the highly reactive acylium ion electrophile. A stoichiometric amount is necessary because the product ketone is a Lewis base that forms a stable complex with AlCl₃, effectively removing it from the catalytic cycle.[8]

Caption: Workflow for the Friedel-Crafts Acylation Synthesis.

Experimental Protocol: Synthesis

This protocol is a representative example and should be adapted and optimized based on laboratory safety standards and scale.

-

Setup: A flame-dried, three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas).

-

Reagent Charging: The flask is charged with anhydrous aluminum chloride (1.2 equivalents) and a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane). The mixture is cooled in an ice bath.

-

Addition of Acylating Agent: Succinic anhydride (1.0 equivalent) is added portion-wise to the stirred suspension.

-

Addition of Arene: p-Xylene (1.0 equivalent) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 2-4 hours, then gently heated (e.g., 50-60 °C) for an additional hour to ensure completion.

-

Workup: The reaction mixture is cooled and then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and protonates the carboxylate.

-

Isolation: The resulting solid product is collected by vacuum filtration, washed thoroughly with cold water and a small amount of cold hydrocarbon solvent (e.g., hexane) to remove unreacted p-xylene, and then dried.

-

Purification: If necessary, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid.

Chemical Reactivity and Transformations

The bifunctional nature of the molecule dictates its reactivity. The carboxylic acid can undergo standard reactions like esterification and amide formation. However, the most significant transformation in synthetic strategies is the reduction of the aryl ketone.

Clemmensen Reduction

The Clemmensen reduction is a classic and highly effective method for the deoxygenation of aryl-alkyl ketones to the corresponding alkanes under strongly acidic conditions.[10][11] This two-step sequence of Friedel-Crafts acylation followed by Clemmensen reduction is a cornerstone strategy for attaching a primary alkyl chain to an aromatic ring, overcoming the carbocation rearrangement issues often seen in direct Friedel-Crafts alkylation.[10]

Reaction: The ketone is refluxed with zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid to yield 4-(2,5-dimethylphenyl)butanoic acid.[12][13]

Causality of Conditions:

-

Zinc Amalgam (Zn(Hg)): The mercury provides a clean, highly active zinc surface and increases the hydrogen overvoltage, facilitating the reduction process.[13]

-

Concentrated HCl: The strong acid protonates the carbonyl oxygen, activating it for reduction, and serves as the proton source for the final methylene group.[14] The substrate must be stable to these harsh acidic conditions.[10][11]

Caption: Clemmensen Reduction of the Aryl Ketone.

Spectroscopic Analysis

Spectroscopic methods are essential for confirming the structure of 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid. The expected spectral data are as follows:

-

¹H NMR Spectroscopy:

-

Aromatic Protons: Three signals in the aromatic region (~7.0-7.5 ppm), corresponding to the three protons on the substituted ring.

-

Aliphatic Protons: Two distinct signals, each integrating to 2H. The protons alpha to the ketone (C3-H₂) would appear as a triplet around 3.0-3.3 ppm, while the protons alpha to the carboxylic acid (C2-H₂) would be a triplet around 2.6-2.9 ppm.

-

Methyl Protons: Two sharp singlets in the aliphatic region (~2.3-2.5 ppm), each integrating to 3H, corresponding to the two magnetically non-equivalent methyl groups on the aromatic ring.

-

Carboxylic Acid Proton: A broad singlet far downfield (>10 ppm), which is exchangeable with D₂O.

-

-

¹³C NMR Spectroscopy:

-

Carbonyl Carbons: Two signals in the downfield region. The ketone carbonyl (~195-205 ppm) and the carboxylic acid carbonyl (~175-180 ppm).

-

Aromatic Carbons: Multiple signals between ~125-140 ppm.

-

Aliphatic Carbons: Two signals for the methylene carbons (~28-35 ppm).

-

Methyl Carbons: Two signals for the methyl carbons (~19-22 ppm).

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretch: A very broad absorption band from ~2500-3300 cm⁻¹ characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

-

C-H Stretch: Signals just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic).

-

C=O Stretch: A strong, sharp absorption band around 1685 cm⁻¹ for the aryl ketone and another strong absorption around 1710 cm⁻¹ for the carboxylic acid. These may appear as a single broad or two distinct peaks.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A peak at m/z = 206 corresponding to the molecular weight.

-

Key Fragments: A prominent peak at m/z = 133, corresponding to the [C₉H₉O]⁺ acylium ion formed by cleavage alpha to the ketone.

-

Applications and Research Interest

As an intermediate, 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid is primarily used in multi-step organic synthesis.[1][2]

-

Pharmaceutical Research: It serves as a precursor for creating larger molecules with potential biological activity. The subsequent reduction to 4-(2,5-dimethylphenyl)butanoic acid and further cyclization can lead to polycyclic structures investigated in drug discovery.

-

Fine Chemicals: It is a building block for specialty chemicals, polymers, and materials where a substituted aromatic core is desired.

Safety and Handling

The compound presents moderate hazards and requires careful handling.[1]

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Precautions:

-

Always handle in a well-ventilated area or a chemical fume hood.[1][2]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[1][2]

-

Avoid direct contact with skin, eyes, and the respiratory tract.[1][2]

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1][2]

-

Conclusion

4-(2,5-Dimethylphenyl)-4-oxobutanoic acid is a well-characterized and synthetically accessible keto-acid. Its preparation via the robust Friedel-Crafts acylation and its utility in subsequent transformations like the Clemmensen reduction highlight its importance as a versatile intermediate. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is crucial for its effective application in research and development across the chemical sciences.

References

-

4-(2,5-dimethylphenyl)-4-oxobutanoic acid - Introduction. (2024-04-09). ChemBK. [Link]

-

Clemmensen Reduction – Mechanism, Reaction & Applications. Allen. [Link]

-

Clemmensen reduction. Wikipedia. [Link]

-

Reaction Mechanism of Clemmensen Reduction. Physics Wallah. [Link]

-

Clemmensen Reduction. Organic Chemistry Portal. [Link]

-

4-(2,5-Dimethylphenyl)-4-oxobutanoic acid. ChemBK. [Link]

-

4-(2,5-Dimethylphenyl)-4-oxobutanoic acid | C12H14O3 | CID 220095. PubChem. [Link]

-

Friedel–Crafts reaction. Wikipedia. [Link]

-

Clemmensen Reduction. Chemistry LibreTexts. [Link]

-

4-(4-Methylphenyl)-4-oxobutanoic acid. Wikipedia. [Link]

-

Mechanism of Friedel-Crafts acylation with succinic anhydride. Chemistry Stack Exchange. [Link]

-

Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Study Mind. [Link]

-

3-(2,5-Dimethylphenyl)propionic acid | C11H14O2 | CID 13308730. PubChem. [Link]

-

4-(3,4-dimethylphenyl)-4-oxo-butanoic acid. Barcelona Fine Chemicals. [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 8. YouTube. [Link]

-

Spectroscopy Problems. Organic Chemistry at CU Boulder. [Link]

-

NMR-spectroscopic analysis of mixtures: from structure to function. National Institutes of Health (NIH). [Link]

-

Determining a Structure with IR and NMR. YouTube. [Link]

-

IR and NMR combo Packet Video Key. YouTube. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. chembk.com [chembk.com]

- 3. 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid | C12H14O3 | CID 220095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. arctomsci.com [arctomsci.com]

- 5. 5394-59-2|4-(2,5-Dimethylphenyl)-4-oxobutanoic acid|BLD Pharm [bldpharm.com]

- 6. barcelonafinechemicals.com [barcelonafinechemicals.com]

- 7. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]

- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 9. science-revision.co.uk [science-revision.co.uk]

- 10. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 11. Clemmensen Reduction [organic-chemistry.org]

- 12. Clemmensen Reduction | Reaction Mechanism of Clemmensen Reduction [pw.live]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Clemmensen Reduction – Mechanism, Reaction & Applications [allen.in]

An In-depth Technical Guide to 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid (CAS: 5394-59-2)

Abstract

This technical guide provides a comprehensive overview of 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid (CAS No. 5394-59-2), a versatile keto-acid intermediate with significant applications in organic synthesis and medicinal chemistry. This document delves into its fundamental physicochemical properties, details a robust and field-proven synthesis protocol via Friedel-Crafts acylation, and outlines a multi-technique analytical workflow for structural verification and purity assessment. Furthermore, it discusses its potential applications as a scaffold in drug discovery and provides essential safety and handling protocols. The guide is structured to deliver not just procedural steps, but the underlying scientific rationale, ensuring that researchers can confidently synthesize, analyze, and utilize this compound in their development pipelines.

Core Compound Profile and Physicochemical Properties

4-(2,5-Dimethylphenyl)-4-oxobutanoic acid is a substituted aromatic keto-acid. Its structure, featuring a reactive ketone and a terminal carboxylic acid, makes it a valuable building block for constructing more complex molecular architectures.

Caption: Chemical Structure of 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 5394-59-2 | [1][2] |

| IUPAC Name | 4-(2,5-dimethylphenyl)-4-oxobutanoic acid | [2] |

| Synonyms | 4-(2,5-Dimethylphenyl)-4-oxobutyric acid, β-(2,5-Dimethylbenzoyl)propionic acid | [2] |

| Molecular Formula | C₁₂H₁₄O₃ | [1][2][3] |

| Molecular Weight | 206.24 g/mol | [2] |

| Appearance | Colorless crystalline solid | [3][4] |

| Melting Point | 100-104 °C | [3][4] |

| Solubility | Insoluble in water; Soluble in chloroform, dimethylformamide |[3][4] |

Synthesis Pathway: Friedel-Crafts Acylation

The most reliable and scalable synthesis of this compound is achieved through the Friedel-Crafts acylation of p-xylene with succinic anhydride.[5][6] This electrophilic aromatic substitution reaction is a cornerstone of industrial and laboratory organic synthesis.

Causality and Mechanistic Insights

The choice of reagents is dictated by the desired product structure. p-Xylene serves as the electron-rich aromatic ring, and succinic anhydride provides the four-carbon acyl chain. A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is essential to activate the succinic anhydride.[7] It coordinates with an oxygen atom on the anhydride, creating a highly electrophilic acylium ion. This ion is then attacked by the p-xylene ring. A stoichiometric amount of AlCl₃ is required because the product, an aryl ketone, is a moderate Lewis base and forms a stable complex with the catalyst, preventing it from re-entering the catalytic cycle.[5][8] The reaction must be performed under strictly anhydrous conditions, as AlCl₃ reacts violently with water.

Sources

- 1. 5394-59-2 | MFCD00020537 | 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid [aaronchem.com]

- 2. 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid | C12H14O3 | CID 220095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. chembk.com [chembk.com]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Friedel-Crafts Acylation [organic-chemistry.org]

An In-depth Technical Guide to β-(2,5-Dimethylbenzoyl)propionic Acid: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of β-(2,5-Dimethylbenzoyl)propionic acid, a valuable keto-acid intermediate in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's structural characteristics, synthesis protocols, spectroscopic signature, and its current and prospective applications.

Introduction: Unveiling a Versatile Synthetic Building Block

β-(2,5-Dimethylbenzoyl)propionic acid, systematically named 4-(2,5-dimethylphenyl)-4-oxobutanoic acid, is an aromatic ketone and a carboxylic acid. Its bifunctional nature makes it a versatile precursor for the synthesis of a variety of more complex molecules, particularly heterocyclic systems of medicinal interest. The strategic placement of the dimethylbenzoyl and propionic acid moieties offers multiple reaction sites for chemical modification, rendering it a molecule of significant interest in synthetic and medicinal chemistry.

While direct and extensive biological studies on β-(2,5-Dimethylbenzoyl)propionic acid are not widely documented, the well-established pharmacological profiles of related aryl propionic acid and benzoylpropionic acid derivatives suggest its potential as a scaffold for developing novel therapeutic agents. The broader class of aryl propionic acids is renowned for its anti-inflammatory and analgesic properties, with ibuprofen being a notable example.[1][2] Furthermore, various derivatives of benzoylpropionic acid have been investigated for their potential anti-inflammatory and anticancer activities.[3][4]

This guide will provide the foundational knowledge required to effectively utilize this compound in a research and development setting, from its synthesis and characterization to its potential applications.

Physicochemical and Structural Characteristics

A solid understanding of the compound's physical and chemical properties is paramount for its effective use in experimental settings.

| Property | Value | Source |

| IUPAC Name | 4-(2,5-dimethylphenyl)-4-oxobutanoic acid | [5] |

| Synonyms | 3-(2,5-Dimethylbenzoyl)propionic acid, 4-(2,5-Xylyl)-4-oxobutanoic acid | [5] |

| CAS Number | 5394-59-2 | [5] |

| Molecular Formula | C₁₂H₁₄O₃ | [5] |

| Molecular Weight | 206.24 g/mol | [5] |

| Appearance | Colorless crystalline solid | [6][7] |

| Melting Point | Approximately 100-104 °C | [6][7] |

| Solubility | Soluble in organic solvents like chloroform and dimethylformamide; insoluble in water. | [6][7] |

Synthesis of β-(2,5-Dimethylbenzoyl)propionic Acid

The most common and efficient method for synthesizing β-(2,5-Dimethylbenzoyl)propionic acid is through the Friedel-Crafts acylation of p-xylene with succinic anhydride.[8] This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃).

Reaction Mechanism and Rationale

The Friedel-Crafts acylation proceeds via the formation of an acylium ion intermediate. The Lewis acid catalyst (AlCl₃) coordinates with an oxygen atom of succinic anhydride, leading to the opening of the anhydride ring and the generation of a highly electrophilic acylium ion. The electron-rich p-xylene then acts as a nucleophile, attacking the acylium ion. A subsequent deprotonation step restores the aromaticity of the ring, yielding the final product. The use of an acid anhydride over an acyl halide is advantageous as it avoids the formation of a stoichiometric amount of hydrogen halide byproduct.

Detailed Experimental Protocol

This protocol is adapted from established procedures for similar Friedel-Crafts acylations.[8]

Materials:

-

p-Xylene (reactant)

-

Succinic anhydride (reactant)

-

Anhydrous aluminum chloride (catalyst)

-

Anhydrous dichloromethane (solvent)

-

Crushed ice

-

Concentrated hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Dichloromethane (for extraction)

-

Anhydrous sodium sulfate or magnesium sulfate (drying agent)

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube, suspend anhydrous aluminum chloride (1.1 to 3.0 molar equivalents) in anhydrous dichloromethane.

-

In a separate flask, dissolve succinic anhydride (1.0 molar equivalent) in anhydrous dichloromethane.

-

Slowly add the succinic anhydride solution to the stirred suspension of aluminum chloride. The reaction is exothermic; control the addition rate to maintain a manageable temperature.

-

After the initial exotherm subsides, add p-xylene (1.0 to 1.1 molar equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture in an ice bath.

-

Slowly and carefully quench the reaction by pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution to extract the acidic product.

-

Separate the aqueous layer containing the sodium salt of the product and acidify it with concentrated hydrochloric acid until the product precipitates.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Structural Elucidation and Characterization

The identity and purity of the synthesized β-(2,5-Dimethylbenzoyl)propionic acid can be confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the propionic acid chain, and the methyl groups on the benzene ring. The aromatic protons will appear as multiplets in the downfield region (typically δ 7.0-7.5 ppm). The two methylene groups of the propionic acid chain will appear as distinct triplets around δ 3.2 and 2.8 ppm. The two methyl groups on the aromatic ring will be visible as singlets in the upfield region (around δ 2.3-2.5 ppm). The acidic proton of the carboxylic acid will appear as a broad singlet at a very downfield chemical shift (typically > δ 10 ppm).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ketone (around δ 200 ppm) and the carboxylic acid carbon (around δ 178 ppm). The aromatic carbons will resonate in the δ 125-140 ppm region, and the methylene carbons of the propionic acid chain will appear in the upfield region (around δ 30-35 ppm). The methyl carbons will be observed at approximately δ 20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands confirming the presence of the key functional groups. A strong, sharp absorption peak will be observed around 1680 cm⁻¹ corresponding to the C=O stretching of the aromatic ketone. Another strong absorption will be present around 1710 cm⁻¹ for the C=O stretching of the carboxylic acid. A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid dimer. C-H stretching vibrations of the aromatic ring and the alkyl groups will be observed around 3000 cm⁻¹.[9][10]

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) at m/z 206, corresponding to the molecular weight of the compound.[5] Common fragmentation patterns would include the loss of the carboxylic acid group (-COOH, 45 Da) and the cleavage of the bond between the carbonyl group and the methylene group, leading to the formation of the 2,5-dimethylbenzoyl cation (m/z 133).[5][11]

Applications and Future Perspectives

β-(2,5-Dimethylbenzoyl)propionic acid serves as a crucial intermediate in the synthesis of various organic molecules.

Intermediate in Organic Synthesis

Its primary application lies in its use as a building block for more complex molecular architectures. The presence of both a ketone and a carboxylic acid functional group allows for a wide range of chemical transformations. For example, the carboxylic acid can be converted to esters, amides, or acid chlorides, while the ketone can undergo reduction, oxidation, or condensation reactions. This dual reactivity makes it a valuable precursor for the synthesis of heterocyclic compounds, which are prevalent in many pharmaceutical agents.[12]

Potential in Drug Discovery and Development

While direct pharmacological data on β-(2,5-Dimethylbenzoyl)propionic acid is limited, its structural similarity to known bioactive molecules suggests potential for further investigation.

-

Anti-inflammatory Agents: As a member of the broader class of aryl propionic acids, it is plausible that derivatives of this compound could exhibit anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.[13][14]

-

Anticancer Agents: Numerous studies have highlighted the anticancer potential of aryl propionic acid derivatives.[4][15] These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. Therefore, β-(2,5-Dimethylbenzoyl)propionic acid could serve as a starting material for the synthesis of novel anticancer drug candidates.

Conclusion

β-(2,5-Dimethylbenzoyl)propionic acid is a synthetically valuable compound with significant potential for applications in both academic research and industrial drug development. Its straightforward synthesis via Friedel-Crafts acylation and its versatile chemical structure make it an attractive starting material for the creation of diverse molecular libraries. While its own biological activity remains to be fully explored, the established pharmacological importance of related structural motifs provides a strong rationale for its use in the design and synthesis of novel therapeutic agents, particularly in the fields of inflammation and oncology. This guide serves as a foundational resource for scientists looking to harness the potential of this intriguing molecule.

References

-

Bittencourt, J. A., et al. (2019). In Silico Evaluation of Ibuprofen and Two Benzoylpropionic Acid Derivatives with Potential Anti-Inflammatory Activity. Molecules, 24(8), 1476. [Link][3][13][14][16]

-

Gouda, A. M., et al. (2019). Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. Bioorganic Chemistry, 93, 103224. [Link][4]

-

ChemBK. (2024). 4-(2,5-dimethylphenyl)-4-oxobutanoic acid. [Link][6][7]

-

Suwito, H., et al. (2017). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Molbank, 2017(2), M938. [Link][17]

-

Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 1-8. [Link][1]

-

Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (n.d.). Indo American Journal of Pharmaceutical Sciences, 4(11), 4363-4376. [Link][2]

-

Kumar, P., et al. (2020). A brief review on recent advancements and biological activities of aryl propionic acid derivatives. International Journal of Pharmaceutical Sciences and Research, 11(9), 4180-4188. [Link][18]

-

PubChem. (n.d.). 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid. [Link][5]

-

Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link][8]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link][9]

-

University of Calgary. (n.d.). Table of Characteristic IR Absorptions. [Link][10]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link][11]

-

Quick Company. (n.d.). Microwave Induced Synthesis Of β Benzoyl Propionic Acid And Their. [Link][19]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid | C12H14O3 | CID 220095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. chembk.com [chembk.com]

- 8. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]

- 9. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. In Silico Evaluation of Ibuprofen and Two Benzoylpropionic Acid Derivatives with Potential Anti-Inflammatory Activity [digibug.ugr.es]

- 14. In Silico Evaluation of Ibuprofen and Two Benzoylpropionic Acid Derivatives with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. [PDF] In Silico Evaluation of Ibuprofen and Two Benzoylpropionic Acid Derivatives with Potential Anti-Inflammatory Activity | Semantic Scholar [semanticscholar.org]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Microwave Induced Synthesis Of β Benzoyl Propionic Acid And Their [quickcompany.in]

4-(2,5-Dimethylphenyl)-4-oxobutanoic acid melting point

An In-depth Technical Guide to the Melting Point of 4-(2,5-Dimethylphenyl)-4-oxobutanoic Acid

Authored by: A Senior Application Scientist

Publication Date: January 16, 2026

The melting point of a crystalline solid is a fundamental physical property, serving as a primary indicator of identity and purity. For researchers and professionals in drug development and fine chemical synthesis, an accurate determination of this parameter is non-negotiable. This guide provides a comprehensive examination of the melting point of 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid, a key intermediate in various organic syntheses. We will explore the theoretical principles governing its melting behavior, present detailed, field-proven protocols for its determination using both classical and modern analytical techniques, and discuss the critical factors that influence measurement accuracy. This document is structured to provide not just procedural steps, but the causal reasoning behind them, ensuring a robust understanding for successful application in a laboratory setting.

Introduction to 4-(2,5-Dimethylphenyl)-4-oxobutanoic Acid and its Thermal Properties

4-(2,5-Dimethylphenyl)-4-oxobutanoic acid (C₁₂H₁₄O₃) is a keto-carboxylic acid featuring a dimethylphenyl group attached to a four-carbon acid chain. Its structure incorporates a carboxylic acid functional group, capable of strong hydrogen bonding, and an aromatic ketone, contributing to dipole-dipole interactions and molecular rigidity. These structural features are paramount in defining its crystalline lattice and, consequently, its melting point.

The melting point is the temperature at which a substance transitions from a solid to a liquid phase at atmospheric pressure. For a pure crystalline compound, this transition occurs over a very narrow temperature range.[1] The energy required to disrupt the ordered crystal lattice is directly related to the strength of the intermolecular forces holding the molecules together.[2][3] Therefore, understanding and accurately measuring the melting point provides critical insights into the compound's purity and structural integrity.

One available source indicates that 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid is a colorless crystalline solid with a melting point of approximately 100-104 degrees Celsius.[4] This range serves as a benchmark for experimental verification.

Table 1: Physical and Chemical Properties of 4-(2,5-Dimethylphenyl)-4-oxobutanoic Acid

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O₃ | [4][5][6] |

| Molecular Weight | 206.24 g/mol | [5] |

| Appearance | Colorless crystalline solid | [4] |

| Reported Melting Point | ~100-104 °C | [4] |

| Solubility | Insoluble in water; Soluble in chloroform, dimethylformamide | [4] |

Theoretical Foundation: Factors Influencing Melting Point

The melting point of an organic compound is not an arbitrary value but is dictated by several key molecular and bulk properties. A thorough grasp of these principles is essential for interpreting experimental results correctly.

-

Intermolecular Forces: The primary determinant of a compound's melting point is the strength of the forces between its molecules in the crystal lattice.[2][7] For 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid, these include:

-

Hydrogen Bonding: The carboxylic acid moiety forms strong hydrogen bonds, creating dimers that significantly increase the energy required to separate the molecules. This is a major contributor to a relatively high melting point.[8][9]

-

Dipole-Dipole Interactions: The ketone group introduces polarity, leading to dipole-dipole attractions between molecules.

-

Van der Waals Forces (London Dispersion Forces): These forces, present in all molecules, increase with molecular size and surface area. The aromatic ring and alkyl groups contribute to these interactions.[2][8]

-

-

Molecular Structure and Packing: The efficiency with which molecules can pack into a crystal lattice influences the melting point.[3][7] Symmetrical molecules tend to pack more tightly, resulting in stronger intermolecular interactions and higher melting points.[3][9] The two methyl groups on the phenyl ring of the target compound can affect planarity and packing efficiency.

-

Presence of Impurities: This is the most critical factor from a practical standpoint. Impurities disrupt the uniform crystal lattice, weakening the intermolecular forces.[9] This leads to two observable effects:

-

Melting Point Depression: The melting point of an impure sample is lower than that of the pure compound.[10]

-

Melting Point Range Broadening: The substance melts over a wider temperature range instead of having a sharp, defined point.[8][9] A pure compound typically has a sharp melting range of 0.5-2.0 °C.[1][9]

-

Synthesis Context: The Origin of Potential Impurities

To appreciate the importance of melting point as a purity criterion, it is helpful to understand the compound's synthesis. 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid is commonly prepared via a Friedel-Crafts acylation reaction between 1,4-dimethylbenzene (p-xylene) and succinic anhydride, using a Lewis acid catalyst like aluminum chloride (AlCl₃).[11][12]

Potential impurities arising from this synthesis include:

-

Unreacted starting materials (p-xylene, succinic anhydride).

-

Regioisomers (e.g., the product of acylation at a different position on the aromatic ring).

-

Byproducts from side reactions.

Effective purification, typically through recrystallization, is essential to remove these impurities. The melting point serves as the primary, rapid assessment of the success of this purification.

Experimental Protocols for Melting Point Determination

Two principal methods are employed for melting point determination: the traditional capillary method and the more advanced Differential Scanning Calorimetry (DSC).

Capillary Method (Using a Mel-Temp Apparatus)

This is the most common and accessible method in organic chemistry labs.[10][13] It relies on visual observation of the sample as it is heated.

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. Grinding the crystals with a spatula on a watch glass is effective. This ensures uniform packing and heat transfer.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample. Invert the tube and tap its sealed bottom on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. The sample height should be 2-3 mm.[14]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[14]

-

Heating and Observation:

-

Rapid Preliminary Run: If the approximate melting point is unknown, perform a quick determination by heating rapidly (10-20 °C/min) to find an approximate range.[10]

-

Accurate Determination: Using a fresh sample, heat rapidly to about 20 °C below the expected melting point.[14] Then, decrease the heating rate to 1-2 °C per minute. A slow heating rate is critical for thermal equilibrium, ensuring the thermometer reading accurately reflects the sample's temperature.[10][14]

-

-

Data Recording: Record two temperatures:

-

T₁: The temperature at which the first droplet of liquid appears.

-

T₂: The temperature at which the entire sample becomes a clear liquid.

-

The melting point is reported as the range T₁ – T₂.

-

Caption: Workflow for determining melting point using the capillary method.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that provides highly accurate and objective melting point data.[15] It measures the difference in heat flow between the sample and an inert reference as a function of temperature.[15][16][17]

When the sample melts, it absorbs energy (an endothermic process) to undergo the phase transition.[18] The DSC instrument detects this absorption as an increase in heat flow to the sample to maintain the same temperature as the reference. The result is a peak on the DSC thermogram, where the peak onset or peak maximum can be taken as the melting point.[18][19]

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into a DSC pan (e.g., aluminum).

-

Encapsulation: Crimp the pan with a lid to encapsulate the sample. An empty, crimped pan is used as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program: Program the instrument with the desired temperature profile. A typical method involves:

-

Equilibration at a starting temperature (e.g., 25 °C).

-

Heating (ramping) at a constant rate (e.g., 10 °C/min) through the melting region to a final temperature well above the melting point.

-

-

Data Analysis: The software plots heat flow versus temperature. The melting point is determined from the resulting endothermic peak. The area under the peak corresponds to the heat of fusion.[18]

Caption: Workflow for determining melting point using Differential Scanning Calorimetry.

Data Interpretation and Quality Control

The results of a melting point determination provide a wealth of information.

Table 2: Interpretation of Melting Point Data

| Observation | Indication | Justification |

| Sharp, narrow range (0.5-2.0 °C) | High Purity | A well-ordered crystal lattice requires a specific, uniform energy input to break down.[9] |

| Melting range matches literature value | Correct Compound Identity | The melting point is a characteristic physical constant for a pure substance. |

| Broad, depressed melting range | Presence of Impurities | Impurities disrupt the crystal lattice, making it easier to melt (depression) and creating regions that melt at different temperatures (broadening).[8][9][10] |

For 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid, a high-purity sample should exhibit a sharp melting range within the expected 100-104 °C region. A sample melting, for example, at 95-101 °C would be considered impure.

Conclusion

The melting point of 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid is a critical parameter for its identification and quality assessment, with a literature value centered around 100-104 °C.[4] Its value is governed by strong intermolecular forces, particularly hydrogen bonding from the carboxylic acid group. Accurate determination relies on meticulous experimental technique, whether using the classical capillary method or the more precise Differential Scanning Calorimetry. For researchers in pharmaceutical and chemical development, a sharp melting range that aligns with the established value is a primary confirmation of a sample's high purity, validating the success of synthesis and purification protocols. Conversely, a depressed and broad melting range serves as a reliable indicator of contamination, signaling the need for further purification.

References

-

Factors Affecting Melting Point: Definition, Examples, Diagrams. (n.d.). Unacademy. Retrieved from [Link]

-

What Affects Melting Point Of Organic Compounds? (2025, January 31). Chemistry For Everyone - YouTube. Retrieved from [Link]

-

Di Risco, A. (2022, March 24). What Factors Affect Melting Point? Sciencing. Retrieved from [Link]

-

Soderberg, T. (n.d.). 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. Open Oregon Educational Resources. Retrieved from [Link]

-

Measuring the Melting Point. (2023, May 8). Westlab Canada. Retrieved from [Link]

-

Melting Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu. Retrieved from [Link]

-

Melting Point Determination. (n.d.). thinkSRS.com. Retrieved from [Link]

-

Applications of Differential Scanning Calorimetry (DSC) Analysis. (n.d.). ResolveMass. Retrieved from [Link]

-

4-(2,5-Dimethylphenyl)-4-oxobutanoic acid. (n.d.). ChemBK. Retrieved from [Link]

-

Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

-

Melting point determination. (n.d.). SSERC. Retrieved from [Link]

-

Differential Scanning Calorimeter (DSC/DTA). (n.d.). NETZSCH Analyzing & Testing. Retrieved from [Link]

-

Differential Scanning Calorimetry (DSC) Testing of Materials. (n.d.). Applus DatapointLabs. Retrieved from [Link]

-

Differential Scanning Calorimetry (DSC). (n.d.). METTLER TOLEDO. Retrieved from [Link]

-

Nichols, L. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Retrieved from [Link]

-

How Does DSC Measure The Melting Point (Tm) Of Polymers? (2025, July 24). Chemistry For Everyone - YouTube. Retrieved from [Link]

-

4-(2,5-Dimethylphenyl)-4-oxobutanoic acid. (n.d.). PubChem. Retrieved from [Link]

-

4-(4-Methylphenyl)-4-oxobutanoic acid. (n.d.). Wikipedia. Retrieved from [Link]

Sources

- 1. SSERC | Melting point determination [sserc.org.uk]

- 2. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. chembk.com [chembk.com]

- 5. 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid | C12H14O3 | CID 220095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. arctomsci.com [arctomsci.com]

- 7. Factors Affecting Melting Point: Definition, Examples, Diagrams [unacademy.com]

- 8. youtube.com [youtube.com]

- 9. sciencing.com [sciencing.com]

- 10. thinksrs.com [thinksrs.com]

- 11. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. westlab.com [westlab.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. resolvemass.ca [resolvemass.ca]

- 16. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 17. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]

- 18. youtube.com [youtube.com]

- 19. mt.com [mt.com]

A Technical Guide to Determining the Solubility of 4-(2,5-Dimethylphenyl)-4-oxobutanoic Acid in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical parameter that profoundly influences process development, formulation design, and bioavailability. This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to systematically determine and understand the solubility of 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid in a range of organic solvents. Rather than presenting pre-existing data, this document outlines the fundamental principles of solubility, provides a robust, field-proven experimental protocol for its determination, and details the necessary steps for accurate data analysis. By following this guide, researchers can generate reliable, in-house solubility data essential for informed decision-making in chemical and pharmaceutical development.

Introduction: Understanding the Solute

4-(2,5-Dimethylphenyl)-4-oxobutanoic acid (CAS No. 5394-59-2) is an organic compound with the molecular formula C₁₂H₁₄O₃ and a molecular weight of 206.24 g/mol .[1][2] Its structure is characterized by a butanoic acid chain, a ketone functional group, and a 2,5-dimethylphenyl aromatic ring.

The molecule possesses distinct polar and non-polar regions, making its solubility behavior highly dependent on the chosen solvent.

-

Polar Moieties: The carboxylic acid group (-COOH) is highly polar and can act as both a hydrogen bond donor and acceptor. The ketone group (C=O) is also polar and can act as a hydrogen bond acceptor.[3] These groups will preferentially interact with polar solvents.

-

Non-Polar Moiety: The 2,5-dimethylphenyl group is aromatic and non-polar, contributing to the molecule's solubility in less polar or non-polar solvents through van der Waals forces.[4]

The interplay between these functional groups dictates the compound's overall solubility profile. A thorough understanding of this profile is essential for applications such as reaction chemistry, purification, crystallization, and formulation.[5]

Theoretical Principles: "Like Dissolves Like"

The foundational principle governing solubility is "like dissolves like."[6][7] This means that a solute will dissolve best in a solvent that shares similar intermolecular forces.[8][9] The process of dissolution involves overcoming the solute-solute and solvent-solvent interactions and forming new, energetically favorable solute-solvent interactions.[10]

For 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid, solubility is a balance:

-

In Polar Solvents (e.g., alcohols, DMSO, DMF): The carboxylic acid and ketone groups will interact strongly with polar solvent molecules through hydrogen bonding and dipole-dipole interactions. However, the non-polar dimethylphenyl group may limit solubility.

-

In Non-Polar Solvents (e.g., hexane, toluene): The dimethylphenyl group will interact favorably with non-polar solvents.[4] Conversely, the highly polar carboxylic acid and ketone groups will be poorly solvated, likely leading to low solubility.

-

In Solvents of Intermediate Polarity (e.g., ethyl acetate, dichloromethane): These solvents may offer a balance, capable of interacting with both the polar and non-polar regions of the molecule, potentially leading to significant solubility.

A systematic approach to solvent selection is therefore crucial for mapping the complete solubility profile.

Systematic Solvent Selection

To comprehensively evaluate the solubility of 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid, a diverse set of organic solvents should be chosen, spanning a range of polarities and chemical classes. Testing should be performed before committing to a solvent for a large-scale process.[5] The following table provides a suggested list of solvents categorized by their properties.

| Solvent Class | Solvent Name | Polarity Type | Primary Interactions |

| Polar Protic | Methanol | Polar Protic | Hydrogen Bonding, Dipole-Dipole |

| Ethanol | Polar Protic | Hydrogen Bonding, Dipole-Dipole | |

| Isopropanol | Polar Protic | Hydrogen Bonding, Dipole-Dipole | |

| Polar Aprotic | Acetone | Polar Aprotic | Dipole-Dipole |

| Acetonitrile | Polar Aprotic | Dipole-Dipole | |

| Ethyl Acetate | Polar Aprotic | Dipole-Dipole | |

| Tetrahydrofuran (THF) | Polar Aprotic | Dipole-Dipole | |

| Dimethylformamide (DMF) | Polar Aprotic | Dipole-Dipole | |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Dipole-Dipole | |

| Non-Polar | Dichloromethane (DCM) | Weakly Polar | Dipole-Dipole, London Dispersion |

| Toluene | Non-Polar | London Dispersion (π-stacking) | |

| Hexane | Non-Polar | London Dispersion |

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal saturation shake-flask method is considered the gold standard for determining equilibrium solubility due to its reliability and direct measurement of the thermodynamic solubility limit.[11][12] The protocol described below is a self-validating system designed for accuracy and reproducibility.

Materials and Equipment

-

4-(2,5-Dimethylphenyl)-4-oxobutanoic acid (solid, high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Glass vials with screw caps (e.g., 4 mL or 8 mL)

-

Orbital shaker or vortex mixer with temperature control

-

Centrifuge

-

Syringes and syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.[13]

Workflow Diagram

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Step-by-Step Methodology

-

Preparation of Vials: Add an excess amount of solid 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid to a series of glass vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.[12]

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.[11] A preliminary time-course study can be run to determine the minimum time to reach a plateau in concentration.

-

Sedimentation (Optional): After agitation, allow the vials to stand undisturbed at the same constant temperature for several hours to let the excess solid settle.

-

Phase Separation: Centrifuge the vials to ensure a clear separation of the saturated supernatant from the excess solid.

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.45 µm solvent-compatible syringe filter into a clean vial to remove any remaining particulates.[14]

-

Accurately dilute a known volume of the filtered supernatant with a suitable solvent (often the HPLC mobile phase or the solvent used for the experiment) to bring the concentration within the linear range of the analytical method.

-

Analytical Quantification (HPLC-UV Method)

Quantification of the dissolved solute is most accurately achieved using HPLC with UV detection.

-

Method Development: Develop a suitable reverse-phase HPLC method capable of resolving the analyte from any potential impurities. A C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid) is a common starting point. The UV detector should be set to a wavelength of maximum absorbance for the compound.

-

Calibration Curve: Prepare a series of standard solutions of 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid of known concentrations in a suitable solvent.[15] Inject these standards into the HPLC system and generate a calibration curve by plotting the peak area against concentration. The curve must demonstrate good linearity (R² > 0.999).[15]

-

Sample Analysis: Inject the prepared (diluted) sample from the solubility experiment into the HPLC system.

-

Calculation: Determine the concentration of the diluted sample using the calibration curve.[14] Calculate the original concentration in the saturated solution by applying the dilution factor. The final solubility is typically expressed in mg/mL or mol/L.

Solubility (mg/mL) = Concentration from Curve (mg/mL) × Dilution Factor

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured table for easy comparison and interpretation.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Methanol | 25 | [Experimental Value] | [Calculated Value] | [e.g., Clear solution] |

| Ethanol | 25 | [Experimental Value] | [Calculated Value] | [e.g., Clear solution] |

| Acetone | 25 | [Experimental Value] | [Calculated Value] | [e.g., Clear solution] |

| Ethyl Acetate | 25 | [Experimental Value] | [Calculated Value] | [e.g., Clear solution] |

| Dichloromethane | 25 | [Experimental Value] | [Calculated Value] | [e.g., Clear solution] |

| Toluene | 25 | [Experimental Value] | [Calculated Value] | [e.g., Hazy at saturation] |

| Hexane | 25 | [Experimental Value] | [Calculated Value] | [e.g., Very low solubility] |

| ... (other solvents) | 25 | [Experimental Value] | [Calculated Value] |

Conclusion

This guide provides a comprehensive and scientifically rigorous methodology for determining the solubility of 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid in organic solvents. By combining a strong theoretical understanding with a robust experimental protocol, researchers can generate the high-quality, reliable data necessary to accelerate research and development. Adherence to these principles and protocols ensures that the resulting solubility profile is both accurate and directly applicable to solving challenges in process chemistry, formulation, and drug discovery.

References

-

Title: Solubility of Organic Compounds Source: Chemistry Steps URL: [Link]

-

Title: Solubility of organic compounds (video) Source: Khan Academy URL: [Link]

-

Title: Procedure For Determining Solubility of Organic Compounds Source: Scribd URL: [Link]

-

Title: Solubility test for Organic Compounds Source: anros.co.in URL: [Link]

-

Title: How To Determine Solubility Of Organic Compounds? Source: YouTube URL: [Link]

-

Title: Method for Determining Solubility of Slightly Soluble Organic Compounds Source: ACS Publications URL: [Link]

-

Title: How to determine the solubility of a substance in an organic solvent ? Source: ResearchGate URL: [Link]

-

Title: 3.2 Solubility – Introductory Organic Chemistry Source: Open Oregon Educational Resources URL: [Link]

-

Title: Principles of Solubility in Organic Chemistry with Nadia Korovina Source: YouTube URL: [Link]

-

Title: Solubility of Organic Compounds Source: macewan.ca URL: [Link]

-

Title: Solubility and Dissolution with HPLC or UV-Vis Detection Source: Improved Pharma URL: [Link]

-

Title: A Guide for Science Researchers: Choosing the Best Solvent for Chemical Reactions Source: biocrick.com URL: [Link]

-

Title: A.8. PARTITION COEFFICIENT 1. METHOD The 'shake flask' method described is based on the OECD Test Guideline Source: EUR-Lex URL: [Link]

-

Title: 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid Source: PubChem URL: [Link]

-

Title: What Factors Are Taken Into Consideration When Selecting a Solvent? Source: ACS URL: [Link]

-

Title: High-accuracy water solubility determination using logK Source: KREATiS URL: [Link]

-

Title: How to measure solubility for drugs in oils/emulsions? Source: ResearchGate URL: [Link]

-

Title: Solvent systems and their selection in pharmaceutics and biopharmaceutics Source: Semantic Scholar URL: [Link]

-

Title: How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes Source: PharmaGuru URL: [Link]

-

Title: Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound Source: PubMed URL: [Link]

-

Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: Dissolution Technologies URL: [Link]

-

Title: Spectrophotometric and HPLC Methods for Poorly Water Soluble Drugs Source: IJPPR URL: [Link]

-

Title: Test No. 105: Water Solubility Source: OECD URL: [Link]

-

Title: The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD Source: Sciforum URL: [Link]

-

Title: CAS NO. 5394-59-2 | 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid Source: Arctom URL: [Link]

-

Title: 4-(4-Methylphenyl)-4-oxobutanoic acid Source: Wikipedia URL: [Link]

Sources

- 1. 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid | C12H14O3 | CID 220095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. arctomsci.com [arctomsci.com]

- 3. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 4. m.youtube.com [m.youtube.com]

- 5. thecalculatedchemist.com [thecalculatedchemist.com]

- 6. Khan Academy [khanacademy.org]

- 7. m.youtube.com [m.youtube.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Solubility Factors When Choosing a Solvent | Cell And Molecular Biology [labroots.com]

- 10. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 11. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. improvedpharma.com [improvedpharma.com]

- 14. researchgate.net [researchgate.net]

- 15. pharmaguru.co [pharmaguru.co]

Spectroscopic Data for 4-(2,5-Dimethylphenyl)-4-oxobutanoic Acid: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid. Aimed at researchers, scientists, and professionals in drug development, this document details the predicted and expected spectroscopic characteristics of the title compound, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. The guide offers an in-depth analysis of the spectral data, underpinned by the fundamental principles of spectroscopic interpretation. Furthermore, a detailed, field-proven protocol for the synthesis of 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid via Friedel-Crafts acylation is provided, explaining the causal relationships behind the experimental choices to ensure procedural robustness and reproducibility. This document is intended to serve as a practical resource for the identification, characterization, and synthesis of this and structurally related compounds.

Introduction

4-(2,5-Dimethylphenyl)-4-oxobutanoic acid is a keto-carboxylic acid with a molecular formula of C₁₂H₁₄O₃ and a molecular weight of 206.24 g/mol .[1] Its structure, featuring a substituted aromatic ring and a butanoic acid chain, makes it a valuable intermediate in organic synthesis, potentially for the development of novel pharmaceutical agents. Accurate structural elucidation is paramount for its application, and this is achieved through a combination of modern spectroscopic techniques. This guide provides a detailed examination of the expected spectroscopic data to facilitate its unambiguous identification.

The synthesis of 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid is typically achieved through a Friedel-Crafts acylation reaction between 1,4-dimethylbenzene (p-xylene) and succinic anhydride. This classic electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings.[2] Understanding the nuances of this reaction is crucial for obtaining a high-purity product.

Molecular Structure and Predicted Spectroscopic Data

A thorough understanding of the molecular structure is the foundation for interpreting its spectroscopic data. The key structural features of 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid are the 1,2,4-trisubstituted benzene ring, the ketone carbonyl group, the aliphatic methylene groups, and the carboxylic acid moiety.

Predicted ¹H NMR Spectroscopy Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid in a standard deuterated solvent like CDCl₃ is expected to show distinct signals for the aromatic protons, the methylene protons of the butanoic acid chain, and the methyl groups on the benzene ring.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Singlet (broad) | 1H |

| Aromatic (Ar-H) | ~7.5 | Singlet | 1H |

| Aromatic (Ar-H) | ~7.2 | Doublet | 1H |

| Aromatic (Ar-H) | ~7.1 | Doublet | 1H |

| Methylene (-CH₂-C=O) | ~3.2 | Triplet | 2H |

| Methylene (-CH₂-COOH) | ~2.8 | Triplet | 2H |

| Aromatic Methyl (Ar-CH₃) | ~2.5 | Singlet | 3H |

| Aromatic Methyl (Ar-CH₃) | ~2.3 | Singlet | 3H |

Interpretation:

-

The carboxylic acid proton is expected to appear as a broad singlet at a very downfield chemical shift (10-12 ppm) due to hydrogen bonding and the deshielding effect of the carbonyl group.

-

The aromatic protons will appear in the range of 7.1-7.5 ppm. Due to the substitution pattern, we expect a singlet and two doublets.

-

The methylene protons adjacent to the ketone (~3.2 ppm) are more deshielded than the methylene protons adjacent to the carboxylic acid (~2.8 ppm) because of the stronger electron-withdrawing nature of the ketone carbonyl group in this context. Both are expected to be triplets due to coupling with the adjacent methylene group.

-

The two aromatic methyl groups will appear as sharp singlets at approximately 2.3 and 2.5 ppm. Their distinct chemical shifts are due to their different positions on the aromatic ring relative to the electron-withdrawing acyl group.

Predicted ¹³C NMR Spectroscopy Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Ketone Carbonyl (C=O) | ~200 |

| Carboxylic Acid Carbonyl (C=O) | ~178 |

| Aromatic (quaternary, C-acyl) | ~138 |

| Aromatic (quaternary, C-CH₃) | ~135 |

| Aromatic (quaternary, C-CH₃) | ~134 |

| Aromatic (CH) | ~132 |

| Aromatic (CH) | ~129 |

| Aromatic (CH) | ~128 |

| Methylene (-CH₂-C=O) | ~33 |

| Methylene (-CH₂-COOH) | ~28 |

| Aromatic Methyl (Ar-CH₃) | ~21 |

| Aromatic Methyl (Ar-CH₃) | ~20 |

Interpretation:

-

The ketone carbonyl carbon is the most deshielded carbon and will appear at the lowest field (~200 ppm).

-

The carboxylic acid carbonyl carbon will appear at a slightly higher field (~178 ppm) compared to the ketone.

-

The aromatic carbons will resonate in the 128-138 ppm region. The quaternary carbons attached to the acyl and methyl groups will have distinct chemical shifts from the protonated aromatic carbons.

-

The aliphatic methylene carbons will appear in the upfield region, with the carbon adjacent to the ketone being more deshielded (~33 ppm) than the one adjacent to the carboxylic acid (~28 ppm).

-

The two aromatic methyl carbons will have characteristic shifts around 20-21 ppm.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 206.

Expected Fragmentation Pattern:

The fragmentation of aromatic ketones is well-documented.[3] Key fragmentation pathways for 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid would involve:

-

Alpha-cleavage: Cleavage of the bond between the carbonyl group and the butanoic acid chain is a highly probable fragmentation pathway. This would lead to the formation of a stable acylium ion.

-

[M - C₃H₅O₂]⁺: Loss of the propanoic acid radical would result in the 2,5-dimethylbenzoyl cation at m/z = 133 . This is often the base peak in the mass spectrum of such compounds.[3]

-

-

Cleavage of the aromatic ring: Fragmentation of the aromatic ring can also occur.

-

[M - CH₃]⁺: Loss of a methyl group from the molecular ion would give a peak at m/z = 191 .

-

-

McLafferty Rearrangement: While less common for the primary fragmentation of the aromatic ketone portion, a McLafferty-type rearrangement could occur involving the carboxylic acid group, leading to the loss of water.

-

[M - H₂O]⁺: A peak at m/z = 188 could be observed.

-

Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in a molecule.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| Carboxylic Acid O-H stretch | 3300 - 2500 | Broad |

| Aromatic C-H stretch | 3100 - 3000 | Medium |

| Aliphatic C-H stretch | 3000 - 2850 | Medium |

| Ketone C=O stretch | ~1685 | Strong |

| Carboxylic Acid C=O stretch | ~1710 | Strong |

| Aromatic C=C stretch | 1600 - 1450 | Medium |

| C-O stretch | 1300 - 1200 | Strong |

Interpretation:

-